molecular formula C14H20N6 B2633326 N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-43-9

N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine

Katalognummer B2633326
CAS-Nummer: 899978-43-9
Molekulargewicht: 272.356
InChI-Schlüssel: FFUUEYHLWSLECN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine, also known as CETP inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives and is known for its ability to inhibit cholesteryl ester transfer protein (CETP).

Wirkmechanismus

N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor works by inhibiting the transfer of cholesteryl esters from HDL to LDL particles. Cholesteryl esters are hydrophobic molecules that are transported in the blood by lipoprotein particles such as HDL and LDL. HDL is known as the "good" cholesterol because it helps to remove excess cholesterol from the blood and transport it to the liver for processing. LDL, on the other hand, is known as the "bad" cholesterol because it can deposit cholesterol in the walls of arteries, leading to the development of atherosclerosis.
Biochemical and physiological effects:
N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor has been shown to increase the concentration of HDL cholesterol in the blood, which can reduce the risk of cardiovascular events such as heart attacks and strokes. In addition, N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor has been shown to decrease the concentration of LDL cholesterol in the blood, which can further reduce the risk of cardiovascular events. However, N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor may also have some adverse effects on lipid metabolism, such as increasing the concentration of triglycerides in the blood.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor in lab experiments include its specificity for N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibition, its ability to increase HDL cholesterol levels, and its potential therapeutic applications in the treatment of cardiovascular diseases. However, there are also some limitations to using N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor in lab experiments, such as its potential adverse effects on lipid metabolism and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the research on N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor. One direction is to investigate the potential therapeutic applications of N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor in the treatment of other diseases such as diabetes and Alzheimer's disease. Another direction is to develop more potent and selective N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitors with fewer adverse effects on lipid metabolism. Finally, the mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor could be further elucidated to better understand its effects on lipid metabolism and its potential therapeutic applications.

Synthesemethoden

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine involves the reaction of 2-(cyclohexen-1-yl)ethanamine with ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified by column chromatography to obtain the pure N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor.

Wissenschaftliche Forschungsanwendungen

N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases such as atherosclerosis and coronary artery disease. N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine inhibitor works by inhibiting the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) particles, thereby increasing the concentration of HDL cholesterol in the blood. This has been shown to reduce the risk of cardiovascular events such as heart attacks and strokes.

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-2-20-14-12(18-19-20)13(16-10-17-14)15-9-8-11-6-4-3-5-7-11/h6,10H,2-5,7-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUUEYHLWSLECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.